molecular formula C13H15N5 B1438835 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine CAS No. 881191-48-6

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

Katalognummer B1438835
CAS-Nummer: 881191-48-6
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: HWCXYZOJJTYDFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .

Wissenschaftliche Forschungsanwendungen

1. Potential in Treating Advanced Prostate Cancer

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives have been explored for treating advanced prostate cancer. Specifically, a compound named AZD3514, which resulted from modifications of this molecule, showed promise in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).

2. Role in Anti-Diabetic Medications

This chemical structure has also been used to synthesize a family of compounds for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aimed at developing anti-diabetic medications. Some derivatives demonstrated significant antioxidant and insulinotropic activity (Bindu et al., 2019).

3. Potential in Anti-Tubercular Agents

Certain derivatives of this compound have been designed and synthesized as potential anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, offering a new avenue for tuberculosis treatment (Srinivasarao et al., 2020).

4. Antihistaminic and Anti-inflammatory Applications

Some fused pyridazines with this structure have been found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, making them potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

5. Exploration in Anticancer Therapy

The derivatives of this compound have been evaluated as inhibitors of the dCTPase enzyme, which is involved in cancer progression. These studies provide valuable insights for ligand-based anticancer drug design (Mishra & Sharma, 2020).

Eigenschaften

IUPAC Name

3-piperazin-1-yl-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXYZOJJTYDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-pyridin-2-ylpyridazine (0.250 g, 1.300 mmol) in acetonitrile (15 mL) was added piperazine (0.335 g, 3.900 mmol) and the mixture was stirred at reflux for 4 hours. The solvent was removed in vacuo. The residue was purified by column chromatography to afford the title compound in 77% yield (0.240 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 5
Reactant of Route 5
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.